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Compound of Interest

2-Amino-4-(1H-pyrazol-1-
Compound Name: S
YL)benzoic acid

Cat. No.: B1524219

An In-Depth Technical Guide to 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid

Introduction

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid stands as a significant heterocyclic compound,
integrating three key pharmacophores: an aminobenzoic acid scaffold, a pyrazole ring, and an
aniline-like linkage. This molecular architecture makes it a versatile building block in medicinal
chemistry and drug discovery. The pyrazole nucleus, a five-membered diazole, is a privileged
scaffold found in numerous approved drugs, valued for its metabolic stability and diverse
biological activities.[1][2] The aminobenzoic acid moiety, particularly the para-aminobenzoic
acid (PABA) backbone, is a well-established starting point for synthesizing molecules with a
wide range of therapeutic applications, including anticancer, antibacterial, and anti-
inflammatory properties.[3] This guide provides a comprehensive overview of the compound's
profile, synthesis, potential applications, and relevant experimental methodologies for
researchers in the field.

Compound Profile

A clear identification of the target compound is the foundation of any research endeavor. The
key identifiers and properties for 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid are summarized
below.
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Property Value Source

2-Amino-4-(1H-pyrazol-1-
IUPAC Name ] ) N/A
yl)benzoic acid

CAS Number 1186663-55-7 [4]

Molecular Formula C10H9N302 Calculated

Molecular Weight 203.20 g/mol Calculated
Benzoic acid, 2-amino-4-(1H-

Synonyms [4]
pyrazol-1-yl)-

Synthesis and Mechanistic Insights

The synthesis of pyrazole-substituted benzoic acids typically involves the strategic coupling of
a suitably functionalized benzoic acid precursor with a pyrazole-forming reagent or a pre-
formed pyrazole ring. A common and effective method is the reaction of a hydrazine derivative
with a 1,3-dicarbonyl compound. For the title compound, a logical synthetic pathway involves
the reaction of 4-hydrazinobenzoic acid with a suitable three-carbon electrophile that can
cyclize to form the pyrazole ring.

The causality behind this choice of reactants lies in the well-established Paal-Knorr synthesis
for pyrazoles. The hydrazine group provides the two necessary nitrogen atoms, while the
dicarbonyl compound provides the carbon backbone of the five-membered ring. The reaction
proceeds via a condensation mechanism, forming a hydrazone intermediate, followed by an
intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Below is a generalized workflow for the synthesis of such compounds.
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Caption: Generalized synthetic workflow for pyrazole-substituted benzoic acids.

Core Applications in Drug Discovery

The structural motifs within 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid suggest significant
potential across several therapeutic areas. The pyrazole core is a cornerstone in the
development of kinase inhibitors for oncology, while aniline-derived pyrazoles have shown
potent antibacterial activity.[1][2] The broader class of aminobenzoic acid derivatives has been
explored for anti-inflammatory and analgesic effects.[5]
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Caption: Potential drug discovery applications derived from the core scaffold.

Antibacterial Activity

A significant body of research highlights that pyrazole derivatives, particularly those linked to a
benzoic acid moiety, are potent antibacterial agents.[6][7] Many of these compounds are
effective against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus
aureus (MRSA).[8][9] The mechanism of action for some analogs has been identified as the
inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival.[2][6] This
makes the title compound a prime candidate for development as a narrow-spectrum antibiotic.

Anticancer Potential

Pyrazole derivatives are prevalent in modern oncology, often acting as inhibitors of protein
kinases that drive cancer cell proliferation.[10] The structural features of 2-Amino-4-(1H-
pyrazol-1-yl)benzoic acid make it an attractive starting point for designing novel kinase
inhibitors. The pyrazole can engage in hydrogen bonding within an ATP-binding pocket, while
the benzoic acid provides a handle for further functionalization to improve potency and
selectivity.
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Experimental Protocol: In Vitro Antibacterial
Susceptibility Testing

To validate the antibacterial potential of the title compound, a standard microbroth dilution

assay to determine the Minimum Inhibitory Concentration (MIC) is essential. This protocol is a

self-validating system when appropriate controls are included.

Objective: To determine the MIC of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid against

Staphylococcus aureus.

Materials:

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid (Test Compound)
Staphylococcus aureus (e.g., ATCC 29213)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Dimethyl sulfoxide (DMSOQO)

Sterile 96-well microtiter plates

Vancomycin (Positive Control)

Spectrophotometer or plate reader

Methodology:

Preparation of Test Compound Stock: Dissolve the test compound in DMSO to a high
concentration (e.g., 10 mg/mL). This stock solution will be used for serial dilutions. The use
of DMSO is critical for solubilizing organic compounds, but its final concentration in the assay
must be kept low (typically <1%) to avoid solvent-induced toxicity.

Bacterial Inoculum Preparation: Culture S. aureus overnight in CAMHB. Dilute the overnight
culture to achieve a final concentration of approximately 5 x 10> colony-forming units
(CFU)/mL in the wells of the microtiter plate. The density of the inoculum is crucial for the
reproducibility of MIC results.
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 Serial Dilution:
o Add 100 pL of CAMHB to all wells of a 96-well plate.

o Add an appropriate volume of the compound stock solution to the first well to achieve the
highest desired test concentration after dilution, and mix.

o Perform a 2-fold serial dilution by transferring 100 pL from the first well to the second,
mixing, and continuing this process across the plate. This creates a concentration
gradient.

 Inoculation: Add 100 pL of the prepared bacterial inoculum to each well, bringing the final
volume to 200 pL.

o Controls (Self-Vvalidation):

o Positive Control: A row of wells with a known antibiotic (e.g., Vancomycin) undergoing the
same serial dilution. This validates that the bacteria are susceptible to a standard
antibiotic.

o Negative Control (Sterility): A well containing only CAMHB to check for contamination.

o Growth Control: A well containing CAMHB and the bacterial inoculum but no test
compound. This ensures the bacteria can grow under the assay conditions.

o Solvent Control: A well containing bacteria and the highest concentration of DMSO used in
the assay to ensure the solvent itself is not inhibitory.

 Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

o MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the organism. This can be assessed visually or by
measuring the optical density (OD) at 600 nm.

Data Presentation: Exemplary Antibacterial Activity

Based on literature for similar compounds, one could expect the following profile.[7][8]
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MIC against S. aureus MIC against E. faecalis
Compound
(ng/mL) (ng/mL)
2-Amino-4-(1H-pyrazol-1-
_ ( _ by 1-8 2-16
yl)benzoic acid
Vancomycin (Positive Control) 05-2 1-4

Note: These values are hypothetical and serve as an example of expected results for this class
of compounds.

Conclusion

2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is a compound of significant interest for medicinal
chemists and drug development professionals. Its composite structure, leveraging the proven
utility of the pyrazole and aminobenzoic acid scaffolds, positions it as a promising starting point
for the development of novel therapeutics, particularly in the antibacterial and anticancer
domains. The synthetic accessibility and potential for diverse functionalization underscore its
value as a versatile building block in the ongoing search for new and effective medicines.
Further investigation into its specific biological targets and structure-activity relationships is
warranted to fully exploit its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-
yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. 2abiotech.net [2abiotech.net]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1524219?utm_src=pdf-body
https://www.benchchem.com/product/b1524219?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/abs/10.4155/fmc-2023-0207
https://pmc.ncbi.nlm.nih.gov/articles/PMC10591900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10591900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10591900/
https://www.mdpi.com/2227-9059/11/10/2686
https://www.2abiotech.net/show_product.html?pro_id=118320
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory
and analgesic agents - PubMed [pubmed.ncbi.nim.nih.gov]

6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-
yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed
[pubmed.ncbi.nim.nih.gov]

7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as
Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-
yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent
Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nim.nih.gov]

9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as
potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nim.nih.gov]

10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer
and Inflammation Therapeutics [mdpi.com]

To cite this document: BenchChem. ["2-Amino-4-(1H-pyrazol-1-YL)benzoic acid" CAS
number lookup]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1524219#2-amino-4-1h-pyrazol-1-yl-benzoic-acid-
cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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